![molecular formula C14H11FN2O2 B12424471 Ethyl 7-fluoropyrrolo[1,2-a]quinoxaline-4-carboxylate](/img/structure/B12424471.png)
Ethyl 7-fluoropyrrolo[1,2-a]quinoxaline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-fluoropyrrolo[1,2-a]quinoxaline-4-carboxylate is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The incorporation of a fluorine atom and an ethyl ester group into the pyrroloquinoxaline structure enhances its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-fluoropyrrolo[1,2-a]quinoxaline-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reductive cyclization of ethyl quinoxalin-2-ylpyruvate in the presence of copper chromite at high temperatures . This method yields perhydropyrrolo[1,2-a]quinoxalines, which can be further modified to introduce the fluorine atom and the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-fluoropyrrolo[1,2-a]quinoxaline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of quinoxaline-4-carboxylic acid derivatives.
Reduction: Formation of reduced pyrroloquinoxaline derivatives.
Substitution: Formation of substituted pyrroloquinoxaline derivatives with various functional groups.
Scientific Research Applications
Ethyl 7-fluoropyrrolo[1,2-a]quinoxaline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Investigated for its potential therapeutic applications in treating infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of ethyl 7-fluoropyrrolo[1,2-a]quinoxaline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, causing DNA damage and inhibiting DNA replication. This leads to the induction of apoptosis in cancer cells. Additionally, the presence of the fluorine atom enhances the compound’s ability to form hydrogen bonds with biological targets, increasing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Olaquindox: A quinoxaline derivative used as an antibiotic.
Echinomycin: A quinoxaline antibiotic with anticancer properties.
Atinoleutin: A quinoxaline derivative with antimicrobial activity.
Levomycin: A quinoxaline antibiotic.
Carbadox: A quinoxaline antibiotic used in veterinary medicine.
Uniqueness
Ethyl 7-fluoropyrrolo[1,2-a]quinoxaline-4-carboxylate is unique due to the presence of the fluorine atom and the ethyl ester group, which enhance its chemical stability and biological activity. The incorporation of these functional groups distinguishes it from other quinoxaline derivatives and contributes to its potential as a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C14H11FN2O2 |
|---|---|
Molecular Weight |
258.25 g/mol |
IUPAC Name |
ethyl 7-fluoropyrrolo[1,2-a]quinoxaline-4-carboxylate |
InChI |
InChI=1S/C14H11FN2O2/c1-2-19-14(18)13-12-4-3-7-17(12)11-6-5-9(15)8-10(11)16-13/h3-8H,2H2,1H3 |
InChI Key |
KYHFPPILMCEBAP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=CC(=C2)F)N3C1=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


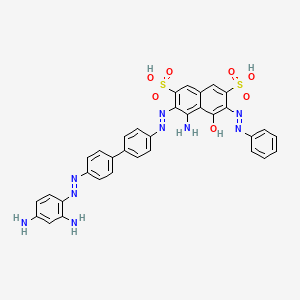
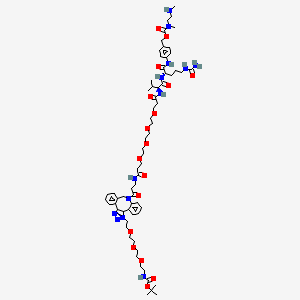
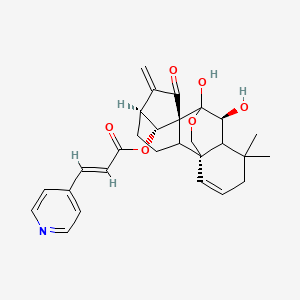
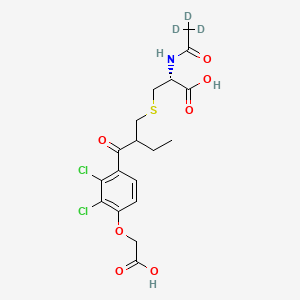
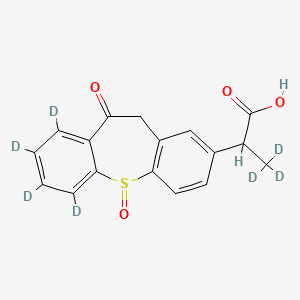
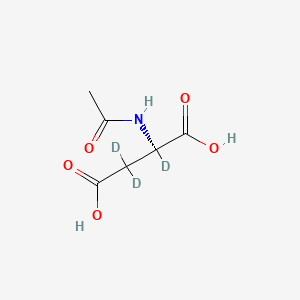
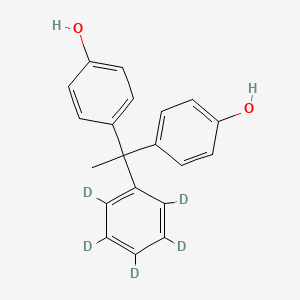
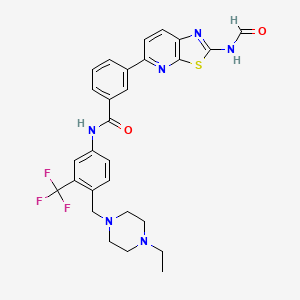
![2-[4-[(4-Bromo-2,3,5,6-tetradeuteriophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid](/img/structure/B12424452.png)
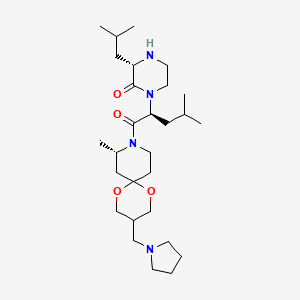
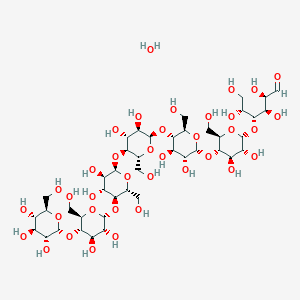
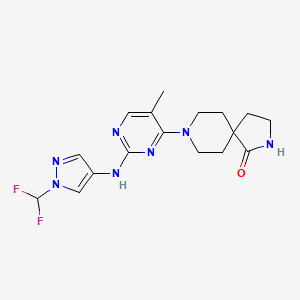
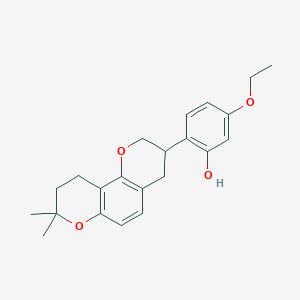
![N-(5-chloro-2-methoxyphenyl)-2-[N-methyl-1-(2-phenyl-2H-1,2,3-triazol-4-yl)formamido]acetamide](/img/structure/B12424468.png)
